molecular formula C28H18N4O3 B14998815 3-(2-oxo-2H-chromen-3-yl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

3-(2-oxo-2H-chromen-3-yl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No.: B14998815
M. Wt: 458.5 g/mol
InChI Key: CDIFGSGQXUKVMW-UHFFFAOYSA-N
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Description

3-(2-oxo-2H-chromen-3-yl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a complex organic compound that belongs to the class of chromenyl benzamides This compound is characterized by the presence of a chromenyl group, a benzotriazolyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2H-chromen-3-yl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromenyl core, followed by the introduction of the benzotriazolyl group, and finally the formation of the benzamide linkage. Key reagents and conditions may include:

    Chromene synthesis: Using salicylaldehyde and ethyl acetoacetate under basic conditions.

    Benzotriazole introduction: Coupling reactions involving phenylhydrazine and nitrous acid.

    Benzamide formation: Amide coupling reactions using benzoyl chloride and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2H-chromen-3-yl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, 3-(2-oxo-2H-chromen-3-yl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide could be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

The compound may have potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities. Research in medicinal chemistry could explore its efficacy and safety as a drug candidate.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2H-chromen-3-yl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-oxo-2H-chromen-3-yl)benzamide: Lacks the benzotriazolyl group.

    N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide: Lacks the chromenyl group.

    3-(2-oxo-2H-chromen-3-yl)-N-phenylbenzamide: Lacks the benzotriazolyl group.

Uniqueness

The uniqueness of 3-(2-oxo-2H-chromen-3-yl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H18N4O3

Molecular Weight

458.5 g/mol

IUPAC Name

3-(2-oxochromen-3-yl)-N-(2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C28H18N4O3/c33-27(29-21-13-14-24-25(17-21)31-32(30-24)22-10-2-1-3-11-22)20-9-6-8-18(15-20)23-16-19-7-4-5-12-26(19)35-28(23)34/h1-17H,(H,29,33)

InChI Key

CDIFGSGQXUKVMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC(=C4)C5=CC6=CC=CC=C6OC5=O

Origin of Product

United States

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